molecular formula C13H13NO2S B13916662 Thiophen-2-yl-m-tolylamino-acetic acid

Thiophen-2-yl-m-tolylamino-acetic acid

Cat. No.: B13916662
M. Wt: 247.31 g/mol
InChI Key: ZVCWCYUUHSQXHZ-UHFFFAOYSA-N
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Description

Significance of Thiophene-containing Systems in Contemporary Chemical Research

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is recognized as a "privileged pharmacophore" in medicinal chemistry. nih.govresearchgate.net This distinction is due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals. nih.gov The thiophene nucleus is a versatile scaffold that can be readily functionalized, allowing chemists to fine-tune the steric, electronic, and lipophilic properties of a molecule to enhance its interaction with biological targets. nih.govresearchgate.net

The significance of thiophene-containing systems is demonstrated by their broad spectrum of pharmacological activities. Derivatives have been developed that exhibit antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties, among others. nih.govnih.gov For example, the anti-inflammatory drugs Tinoridine and Tiaprofenic acid incorporate a thiophene ring, which is crucial to their function as cyclooxygenase (COX) enzyme inhibitors. nih.gov The thiophene ring is often considered a bioisostere of a phenyl ring, meaning it can replace a benzene (B151609) ring in a drug molecule while maintaining or improving its biological activity. nih.gov This structural analogy, combined with the unique chemical properties imparted by the sulfur atom, makes thiophene a cornerstone in the design and discovery of novel therapeutic agents. nih.govresearchgate.net

Overview of Amino Acid Derivatives as Privileged Structures in Medicinal and Material Sciences

Amino acid derivatives are fundamental building blocks in nature and synthetic chemistry, playing pivotal roles in both medicinal and material sciences. amerigoscientific.comacs.org As the monomers of proteins, their primary biological function is well-established, but their utility extends far beyond this role. unacademy.com In medicinal chemistry, these molecules are considered "privileged structures" because their chiral nature and bifunctional (amine and carboxylic acid) core provide a versatile template for creating complex, three-dimensional molecules with specific biological activities. acs.orgrsc.org

These derivatives are integral to a vast range of pharmaceuticals. amerigoscientific.com For instance, L-DOPA, a derivative of tyrosine, is a cornerstone treatment for Parkinson's disease. amerigoscientific.com Angiotensin-converting enzyme (ACE) inhibitors, used to treat hypertension, are another class of drugs derived from amino acid structures. amerigoscientific.com Beyond serving as precursors for drugs, amino acid derivatives function as enzyme inhibitors, receptor antagonists, and key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). nbinno.com In material sciences, amino acids and their derivatives are explored for applications such as being environmentally friendly corrosion inhibitors for metals and alloys, leveraging their ability to bind to metal surfaces. Their biocompatibility and diverse functionalities also make them candidates for the development of novel biomaterials and polymers. researchgate.net

Rationale for Focused Academic Inquiry into Thiophen-2-yl-m-tolylamino-acetic Acid and its Analogues

The focused academic inquiry into this compound and its analogues is driven by the strategic combination of two privileged chemical motifs: a thiophene ring and an amino acid derivative. This molecular hybridization presents a compelling rationale for investigation, primarily in the field of drug discovery.

The core structure, 2-(thiophen-2-yl)acetic acid, has been identified as a suitable chemical platform for developing potent inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov This enzyme is a key target in the development of next-generation anti-inflammatory drugs and has also been implicated in various cancers. nih.gov The addition of the m-tolylamino group to this core creates this compound, a more complex derivative whose potential for enhanced binding affinity and selectivity towards mPGES-1 warrants thorough investigation.

Research into analogues of this compound aims to explore the structure-activity relationship (SAR). By systematically modifying the thiophene ring, the tolyl group, or the acetic acid moiety, researchers can probe how these changes affect the molecule's biological activity. The objective is to optimize the compound's properties, potentially leading to the discovery of more potent and selective mPGES-1 inhibitors or identifying new biological targets and therapeutic applications. researchgate.net This line of inquiry leverages the established pharmacological potential of both thiophenes and amino acid derivatives to create novel chemical entities with therapeutic promise. nih.govacs.org

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically detailed examination of the chemical compound this compound. The primary objective is to position this molecule within the broader context of advanced organic and medicinal chemistry by analyzing its structural components. This will be achieved by first discussing the established significance of thiophene-containing systems as versatile and biologically important scaffolds. Subsequently, the article will provide an overview of amino acid derivatives and their role as privileged structures in the development of pharmaceuticals and advanced materials.

Building on this foundation, the article will then articulate the specific rationale for academic and research interest in this compound itself. This involves highlighting its potential as a synthetic building block and its promise in targeted therapeutic areas, such as inflammation and oncology, due to its potential inhibitory action on key enzymes. The final objective is to synthesize this information to underscore why this particular molecular architecture and its analogues are subjects of ongoing scientific inquiry.

Data Tables

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 247.31 g/mol
IUPAC Name 2-(3-methylanilino)-2-thiophen-2-ylacetic acid
Canonical SMILES CC1=CC(=CC=C1)NC(C2=CC=CS2)C(=O)O

| InChI Key | ZVCWCYUUHSQXHZ-UHFFFAOYSA-N |

Data sourced from available chemical databases.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
2-(thiophen-2-yl)acetic acid
L-DOPA
Tinoridine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-(3-methylanilino)-2-thiophen-2-ylacetic acid

InChI

InChI=1S/C13H13NO2S/c1-9-4-2-5-10(8-9)14-12(13(15)16)11-6-3-7-17-11/h2-8,12,14H,1H3,(H,15,16)

InChI Key

ZVCWCYUUHSQXHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C2=CC=CS2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Thiophen 2 Yl M Tolylamino Acetic Acid and Its Key Intermediates

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For Thiophen-2-yl-m-tolylamino-acetic acid, two primary strategic disconnections can be considered, focusing on the formation of the C-N bond and the C-C bond of the acetic acid moiety.

Disconnection A: C(aryl)-N Bond Formation

This strategy involves disconnecting the bond between the thiophene (B33073) ring and the nitrogen atom of the m-tolylamino group. This leads to two key intermediates: a functionalized thiophene-2-acetic acid derivative and m-toluidine (B57737). This approach is attractive as it builds the amino acid functionality onto the thiophene core before coupling with the aniline (B41778) derivative.

Disconnection B: C(thiophene)-C(acid) Bond Formation

Alternatively, the bond between the thiophene ring and the α-carbon of the acetic acid group can be disconnected. This retrosynthetic path suggests a thiophene precursor and an N-(m-tolyl)glycine derivative as the key intermediates. This approach focuses on first establishing the amino acid portion and then attaching it to the thiophene ring.

Classical and Modern Approaches to the Thiophene Core Functionalization

The thiophene ring is a common motif in pharmaceuticals and functional materials, and its functionalization is a well-explored area of organic synthesis. core.ac.ukresearchgate.net

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. researchgate.net In the context of thiophene chemistry, direct arylation methodologies allow for the formation of carbon-carbon or carbon-nitrogen bonds directly from the C-H bonds of the thiophene ring. core.ac.uk

Palladium-catalyzed direct arylation is a prominent method for coupling thiophenes with aryl halides. nih.gov The regioselectivity of this reaction is a key consideration, with the C2 and C5 positions of the thiophene ring being the most acidic and generally more reactive towards electrophilic substitution. acs.orgpharmaguideline.com Recent advancements have enabled arylation at the less reactive C3 and C4 positions, sometimes through the use of directing groups. nih.govmdpi.com

Table 1: Comparison of Catalytic Systems for Direct Arylation of Thiophenes

Catalyst SystemCoupling PartnerKey FeaturesReference
Pd(OAc)₂ / P(o-tol)₃Aryl BromideEarly example of direct arylation. core.ac.uk
PdCl₂(dppf)Aryl IodideHigh yields and good functional group tolerance. acs.org
Pd(OAc)₂ / PCy₃·HBF₄Aryl BromideEffective for a range of thiophene derivatives. core.ac.uk
Ag(I) / Pd(OAc)₂Aryl IodideEnables near-room-temperature α-arylation. acs.org acs.org

For the synthesis of this compound, a direct C-N coupling via C-H activation would be an elegant approach. While direct C-H amination of thiophenes is less common than C-C coupling, methods involving palladium or copper catalysis are being developed. These reactions typically involve coupling the thiophene with an amine in the presence of an oxidant.

An alternative to functionalizing a pre-existing thiophene ring is to construct the ring itself with the desired substituents in place. Several named reactions are available for the synthesis of thiophenes from acyclic precursors. pharmaguideline.comrsc.org

The Gewald aminothiophene synthesis is a versatile one-pot reaction that produces 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. nih.govderpharmachemica.com This method is particularly relevant as it directly installs an amino group at the 2-position of the thiophene ring. nih.gov

The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. pharmaguideline.comderpharmachemica.com By choosing an appropriately substituted 1,4-dicarbonyl compound, one could potentially introduce the acetic acid side chain or a precursor to it.

Fiesselmann thiophene synthesis offers another route, involving the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. rsc.org This method allows for the formation of variously substituted thiophenes.

While these cyclization methods are powerful, incorporating the N-(m-tolyl)aminoacetic acid moiety directly into the starting materials for these reactions can be challenging and may require multi-step preparations of the acyclic precursors.

Formation of the Amino-acetic Acid Linkage

The formation of the bond between the nitrogen atom and the thiophene ring, as well as the construction of the acetic acid side chain, are critical steps in the synthesis.

Acylation reactions are fundamental to the formation of amide bonds. organic-chemistry.org In one synthetic approach, a 2-aminothiophene derivative could be acylated with a suitable two-carbon electrophile to build the acetic acid side chain. For instance, reacting 2-amino-N-(m-tolyl)thiophene with chloroacetyl chloride would form an amide intermediate, which could then be hydrolyzed to the desired carboxylic acid.

Modern amide bond formation often utilizes coupling reagents that activate the carboxylic acid partner, facilitating the reaction with the amine. researchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation

ReagentActivating SpeciesByproducts
DCC (N,N'-Dicyclohexylcarbodiimide)O-acylisoureaDicyclohexylurea (DCU)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)O-acylisoureaWater-soluble urea
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Activated esterTetramethylurea

These methods are generally mild and tolerate a wide range of functional groups.

Nucleophilic substitution is a key strategy for forming the C-N bond in N-aryl amino acids. libretexts.org

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.org While traditionally requiring harsh conditions, modern modifications using ligands such as amino acids or 1,10-phenanthroline (B135089) allow the reaction to proceed under milder temperatures. thieme-connect.comacs.orgthieme-connect.com A plausible route would involve the reaction of 2-bromothiophene-2-acetic acid ester with m-toluidine in the presence of a copper catalyst.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the synthesis of arylamines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction offers high efficiency, broad substrate scope, and mild reaction conditions. sci-hub.seacsgcipr.org The synthesis of this compound could be achieved by coupling a 2-halothiophene-2-acetic acid derivative with m-toluidine using a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and yield.

Another approach involves the nucleophilic substitution of an α-haloacetic acid derivative. For example, reacting an α-bromothiopheneacetic acid ester with m-toluidine would form the desired C-N bond. youtube.com This reaction is a direct and straightforward method for synthesizing α-amino acids. libretexts.org

Incorporation of the m-Tolyl Moiety

A crucial step in the synthesis of the target molecule is the introduction of the m-tolyl group. This is typically achieved through cross-coupling reactions or electrophilic aromatic substitution, each offering distinct advantages and challenges.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, providing a versatile approach to this compound and its analogues.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. rsc.orgcarroll.edu In the context of the target molecule, it can be employed to couple a thiophene derivative with an m-tolylboronic acid or vice versa. The reaction is known for its high efficiency and good functional group tolerance. rsc.org For instance, the coupling of thiophene-2-boronic acid pinacol (B44631) ester with aryl bromides has been demonstrated to proceed with high yields, utilizing a Pd(0)/phosphine ligand catalyst system. nih.gov The choice of base is critical, with K₂CO₃ often proving to be the optimal choice. nih.gov Micellar Suzuki cross-coupling has also emerged as an environmentally friendly alternative, allowing the reaction to be performed in water at room temperature. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds and is directly applicable to the synthesis of this compound. wikipedia.orgacsgcipr.org The reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org This method has largely superseded harsher, classical methods for N-arylation due to its broad substrate scope and tolerance of various functional groups. wikipedia.org The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination to afford the N-aryl product. wikipedia.org The development of sterically hindered and bidentate phosphine ligands has significantly expanded the utility of this reaction to include a wide range of amines, including primary amines. wikipedia.org

A general scheme for the Buchwald-Hartwig amination to synthesize an N-aryl amino acid ester is depicted below:

Scheme 1: General Buchwald-Hartwig Amination for N-Aryl Amino Ester Synthesis

Reactant AReactant BCatalystLigandBaseSolventYield (%)
Aryl HalideAmino Acid EsterPd₂(dba)₃XantphosCs₂CO₃Toluene70-95
Aryl TriflateAmino Acid EsterPd(OAc)₂RuPhosK₃PO₄Dioxane65-90

This table presents representative conditions and is not exhaustive.

Electrophilic Aromatic Substitution Strategies on Aryl Systems

While cross-coupling reactions are highly effective, classical electrophilic aromatic substitution (EAS) can also be a viable strategy for certain synthetic steps. For example, the acylation of thiophene is a common method to introduce a carbonyl group, which can then be further elaborated. researchgate.net However, for the direct coupling of the m-tolylamino moiety to the thiophene acetic acid core, EAS is less commonly employed due to potential challenges with regioselectivity and the harsh conditions often required.

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of enantiomerically pure α-amino acids is of significant interest. While specific methods for the stereoselective synthesis of this compound are not extensively detailed in the provided context, general strategies for asymmetric amino acid synthesis can be applied. These include the use of chiral auxiliaries, asymmetric catalysis (e.g., hydrogenation or phase-transfer catalysis), and enzymatic resolutions. The development of stereoselective variants of the Buchwald-Hartwig amination using chiral ligands could also provide a direct route to enantiomerically enriched products.

Optimization of Reaction Conditions and Yields: A Mechanistic Perspective

Optimizing reaction conditions is crucial for achieving high yields and purity. For both Suzuki-Miyaura and Buchwald-Hartwig reactions, key parameters to consider include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand Selection: The nature of the phosphine ligand in palladium-catalyzed reactions is paramount. For Buchwald-Hartwig amination, electron-rich and bulky ligands generally promote the reductive elimination step, leading to higher yields. wikipedia.org Bidentate ligands can also enhance reaction rates and efficiency. wikipedia.org

Base and Solvent Effects: The choice of base is critical for the deprotonation of the amine in the Buchwald-Hartwig reaction. Common bases include sodium tert-butoxide, potassium phosphate, and cesium carbonate. The solvent can influence the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents like toluene, dioxane, and THF are frequently used. libretexts.org

Mechanistic Considerations for Yield Improvement: A thorough understanding of the catalytic cycle can inform optimization strategies. For instance, in the Buchwald-Hartwig amination, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-limiting step. The use of more reactive aryl halides (I > Br > Cl) or electron-rich ligands can accelerate this step. Side reactions, such as β-hydride elimination, can be minimized by careful selection of the substrate and reaction conditions. wikipedia.org

Below is a table summarizing the impact of various parameters on the yield of a generic Buchwald-Hartwig amination reaction.

ParameterVariationEffect on YieldRationale
Ligand Bulky, electron-richIncreasePromotes reductive elimination
BidentateIncreaseStabilizes catalytic species
Base Strong, non-nucleophilicIncreaseFacilitates amine deprotonation
Solvent Aprotic, polarVariesAffects solubility and catalyst stability
Temperature ElevatedIncrease (to a point)Overcomes activation energy barriers

This table provides general trends; optimal conditions are substrate-dependent.

Advanced Structural Elucidation and Conformational Analysis of Thiophen 2 Yl M Tolylamino Acetic Acid

Spectroscopic Characterization Beyond Basic Identification

The comprehensive structural analysis of Thiophen-2-yl-m-tolylamino-acetic acid, a molecule holding interest in synthetic and medicinal chemistry, necessitates the application of advanced spectroscopic techniques. These methods move beyond simple confirmation of the molecular formula to provide detailed insights into its three-dimensional structure, electronic environment, and intermolecular interactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Preferences

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information. In ¹H NMR, the aromatic protons of the thiophene (B33073) and m-tolyl groups would be expected to appear in the range of δ 6.5–7.5 ppm, while the carboxylic acid proton would typically be observed as a broad singlet at δ 10–12 ppm.

To gain deeper insights into the molecule's connectivity and spatial arrangement, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the thiophene and m-tolyl rings. For instance, it would show correlations between adjacent protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between the different fragments of the molecule, for example, linking the methine proton of the acetic acid moiety to the carbons of both the thiophene and m-tolylamino groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for determining the conformational preferences and stereochemistry of the molecule in solution. It detects through-space interactions between protons that are in close proximity, irrespective of their bonding network. This can help to elucidate the preferred orientation of the thiophene and m-tolyl rings relative to each other and to the chiral center of the acetic acid group.

A hypothetical data table for the ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for similar structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Thiophene H3
Thiophene H4
Thiophene H5
m-tolyl H2'
m-tolyl H4'
m-tolyl H5'
m-tolyl H6'
m-tolyl CH₃
Amino NH
Acetic CH
Carboxylic COOH
Thiophene C2
Thiophene C3
Thiophene C4
Thiophene C5
m-tolyl C1'
m-tolyl C2'
m-tolyl C3'
m-tolyl C4'
m-tolyl C5'
m-tolyl C6'
m-tolyl CH₃
Acetic Cα
Carboxylic CO

Detailed Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the various functional groups. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with the N-H stretching vibration of the secondary amine. The carbonyl (C=O) stretching of the carboxylic acid would typically appear as a strong absorption around 1700 cm⁻¹. The N-H bending vibration may be observed near 1550 cm⁻¹. The C-S stretching vibration of the thiophene ring is expected in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for observing symmetric vibrations and non-polar bonds. The aromatic C-C stretching vibrations of the thiophene and tolyl rings would give rise to distinct signals.

Analysis of the positions and shapes of the O-H and N-H stretching bands can provide insights into the strength and nature of hydrogen bonding interactions in the solid state or in concentrated solutions.

A summary of expected vibrational frequencies is provided in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
AminoN-H stretch3300-3500
Carboxylic AcidC=O stretch~1700
AminoN-H bend~1550
Aromatic RingsC=C stretch1400-1600
ThiopheneC-S stretch600-800

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₁₃H₁₃NO₂S.

Furthermore, by employing tandem mass spectrometry (MS/MS) techniques, the fragmentation pathways of the molecule can be elucidated. Upon ionization, the molecular ion would undergo characteristic fragmentation, providing structural information. Key fragmentation patterns could include the loss of the carboxylic acid group (CO₂H), cleavage of the bond between the chiral carbon and the amino group, and fragmentation of the thiophene and tolyl rings. Analysis of these fragmentation patterns helps to confirm the connectivity of the different structural components of the molecule.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While spectroscopic methods provide detailed information about the molecule in solution, X-ray crystallography offers an unparalleled view of the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Data Acquisition and Refinement

To perform single crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed. The resulting data is then used to solve and refine the crystal structure, which involves determining the positions of all atoms in the unit cell. The quality of the final structure is assessed by parameters such as the R-factor.

Analysis of Crystal Packing and Supramolecular Assembly

The refined crystal structure reveals a wealth of information beyond the molecular conformation. It allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing and the formation of supramolecular assemblies. For this compound, it would be expected that the carboxylic acid and amino groups participate in a network of hydrogen bonds, potentially forming dimers or extended chains. Additionally, the aromatic thiophene and tolyl rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

A representative table of crystallographic data that would be obtained from such an analysis is shown below.

Parameter Value
Crystal system
Space group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Density (calculated) (g/cm³)
R-factor

Note: The above table is a template; actual experimental values can only be obtained through single crystal X-ray diffraction analysis of the compound.

Hydrogen Bonding Networks and π-Stacking Interactions

A definitive analysis of the hydrogen bonding and π-stacking interactions for this compound would necessitate experimental data from X-ray crystallography or sophisticated computational modeling. In the absence of such specific studies, a discussion of the potential interactions can be offered based on the compound's constituent functional groups.

Hydrogen Bonding: The molecule possesses functional groups capable of acting as both hydrogen bond donors and acceptors. The carboxylic acid group is a strong hydrogen bond donor (hydroxyl proton) and acceptor (carbonyl oxygen), while the secondary amine is a hydrogen bond donor.

Intermolecular Hydrogen Bonding: In a solid state or in solution, intermolecular hydrogen bonds would be expected to play a significant role. The carboxylic acid groups could form strong dimers with neighboring molecules. Additionally, a network of hydrogen bonds involving the carboxylic acid and amino groups could link multiple molecules, influencing the crystal packing and solubility.

An illustrative data table of what might be expected from a crystallographic study is presented below. Please note, these are hypothetical values for demonstration purposes.

Interaction TypeDonor-Acceptor AtomsDistance (Å) (Hypothetical)Angle (°) (Hypothetical)
Intermolecular H-BondO-H···O2.6170
Intermolecular H-BondN-H···O2.9165
π-Stacking (Thiophene-Tolyl)Centroid-Centroid3.8N/A

Dynamic Structural Studies (e.g., VT-NMR, Molecular Dynamics Simulations)

The conformational dynamics of this compound could be investigated using techniques such as Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy and molecular dynamics (MD) simulations. As no such studies have been published for this specific molecule, this section will describe the principles of these methods and the type of information they could yield.

Variable-Temperature NMR (VT-NMR): This technique would be instrumental in understanding the dynamic processes occurring in solution, such as the rotation around single bonds. For this compound, key rotational barriers would include the C-N bond between the tolyl group and the amino acid backbone, and the C-C bond between the thiophene ring and the chiral center. By monitoring the NMR spectrum at different temperatures, it would be possible to observe changes in the signals that could indicate the freezing out of certain conformations at lower temperatures. From this data, the energy barriers for these rotational processes could be calculated.

Molecular Dynamics (MD) Simulations: MD simulations would provide a powerful computational tool to model the dynamic behavior of the molecule over time. By simulating the movements of the atoms based on a force field, one could explore the conformational landscape of the molecule. An MD simulation could reveal:

The preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent).

The flexibility of the thiophene and tolyl rings.

The dynamics of the intramolecular and intermolecular hydrogen bonds.

The relative stability of different conformers.

A hypothetical data table summarizing potential findings from such dynamic studies is shown below. The values are for illustrative purposes only.

Dynamic ProcessMethodEnergy Barrier (kJ/mol) (Hypothetical)Description
Rotation around C(alpha)-N bondVT-NMR / MD40-50Characterizes the rotational freedom of the m-tolyl group relative to the rest of the molecule.
Rotation around C(alpha)-C(thiophene) bondVT-NMR / MD30-40Describes the conformational flexibility of the thiophene ring.
Carboxylic Acid Group RotationMD Simulations20-30Pertains to the orientation of the hydroxyl group within the carboxylic acid moiety.

Computational and Theoretical Investigations of Thiophen 2 Yl M Tolylamino Acetic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govnih.gov It is employed to predict various molecular characteristics, including geometry, electronic distribution, and reactivity, by calculating the electron density of a system. nih.gov For novel compounds like Thiophen-2-yl-m-tolylamino-acetic acid, DFT calculations provide foundational insights into their chemical behavior.

Optimized Molecular Geometries and Conformational Landscapes

The first step in a DFT study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. This process determines key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles.

For a molecule like this compound, geometric optimization would reveal the spatial relationship between the thiophene (B33073) ring, the m-tolyl group, and the acetic acid moiety. Key parameters of interest would include the planarity of the thiophene ring and the orientation of the tolyl and acetic acid groups relative to it. In related thiophene derivatives, DFT calculations have been used to compare theoretically calculated structures with experimental data from X-ray diffraction, often showing a high degree of correlation. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Thiophene-Amino Acid Scaffold. Disclaimer: The following data are hypothetical and serve as an example of typical results from a DFT calculation. They are not the actual calculated values for this compound.

ParameterBond/AngleTypical Calculated Value
Bond Lengths (Å) C(thiophene)-C(alpha)1.52
C(alpha)-N1.46
N-C(tolyl)1.41
C(alpha)-C(carboxyl)1.53
C=O1.22
Bond Angles (°) C(thiophene)-C(alpha)-N110.5
N-C(alpha)-C(carboxyl)111.0
C(alpha)-N-C(tolyl)121.0
Dihedral Angles (°) C(thiophene)-C(alpha)-N-C(tolyl)-95.0

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. mdpi.com

The energy of the HOMO is related to the molecule's ionization potential and indicates its electron-donating ability. A higher HOMO energy suggests a better electron donor. The energy of the LUMO is related to the electron affinity and signifies its electron-accepting ability. A lower LUMO energy indicates a better electron acceptor. mdpi.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com In contrast, a small energy gap suggests the molecule is more polarizable and more reactive. researchgate.net

For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule. Typically, in such aromatic systems, the HOMO and LUMO are distributed over the π-conjugated parts of the molecule, namely the thiophene and tolyl rings. mdpi.com The analysis would reveal which parts of the molecule are most involved in electron donation and acceptance, providing clues about its reactive behavior.

Table 2: Illustrative Frontier Molecular Orbital Energies. Disclaimer: The following data are hypothetical and represent typical values for similar aromatic compounds. They are not the actual calculated values for this compound.

ParameterEnergy (eV)
EHOMO -5.85
ELUMO -1.20
Energy Gap (ΔE) 4.65

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other chemical species. mdpi.com

The color-coding convention is typically as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are prone to electrophilic attack and are associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack and are often found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Regions of intermediate or near-zero potential, typically associated with nonpolar parts of the molecule.

For this compound, an MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid group and potentially the sulfur atom in the thiophene ring. The most positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the hydrogen on the amino group. This mapping helps identify the sites for hydrogen bonding and other electrostatic interactions. nih.gov

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

To quantify the reactivity predicted by FMO and MEP analysis, various reactivity descriptors are calculated from DFT results.

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. Key global descriptors derived from HOMO and LUMO energies include:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): ω = χ² / (2η). This index quantifies the ability of a molecule to accept electrons, classifying it as an electrophile.

Local Reactivity Descriptors identify the reactivity of specific atomic sites within the molecule. The Fukui function , ƒ(r), is a primary local descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net Condensed Fukui functions simplify this by assigning values to each atom:

ƒk+: For nucleophilic attack (reactivity towards an electron donor). It identifies the most electrophilic sites.

ƒk-: For electrophilic attack (reactivity towards an electron acceptor). It identifies the most nucleophilic sites.

ƒk0: For radical attack.

For this compound, these calculations would pinpoint which atoms on the thiophene and tolyl rings are most susceptible to electrophilic or nucleophilic substitution.

Intermolecular Interaction Analysis

While DFT focuses on the properties of a single molecule, understanding how molecules interact with each other is crucial for predicting the properties of the bulk material, such as its crystal structure and physical properties.

Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is a unique boundary defined for a molecule within a crystal, separating it from its neighbors. By mapping various properties onto this surface, one can analyze the nature and extent of non-covalent interactions.

A key property mapped is dnorm , a normalized contact distance that highlights regions of intermolecular contact. Short contacts (strong interactions like hydrogen bonds) appear as red spots on the dnorm surface, while longer contacts (weaker van der Waals forces) appear as blue regions. nih.gov

For this compound, a Hirshfeld analysis would quantify the significant intermolecular interactions. Given its structure, one would expect prominent contributions from:

O···H/H···O interactions: Corresponding to strong hydrogen bonds involving the carboxylic acid group.

H···H interactions: Typically the most abundant contact type, representing van der Waals forces. nih.gov

C···H/H···C interactions: Related to C-H···π stacking between the aromatic rings.

S···H/H···S interactions: Involving the thiophene sulfur atom.

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis. Disclaimer: The following data are hypothetical, based on analyses of similar functionalized thiophene compounds. They are not the actual calculated values for this compound.

Interaction TypePercentage Contribution (%)
H···H40.5
O···H / H···O25.0
C···H / H···C18.5
S···H / H···S7.0
C···C (π-π stacking)5.5
Other3.5

Quantitative Analysis of Intermolecular Hydrogen Bonds and Van der Waals Forces

The structural and functional characteristics of this compound in various environments are significantly influenced by non-covalent interactions, primarily intermolecular hydrogen bonds and van der Waals forces. Computational chemistry provides powerful tools to quantify these interactions, offering insights into crystal packing, solvent effects, and receptor binding.

The carboxylic acid moiety is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from both the hydroxyl and carbonyl oxygens). In the solid state, carboxylic acids commonly form strong, dimeric structures through O-H···O hydrogen bonds. nih.gov Computational studies on related molecules, such as 3-thiophene acetic acid, have utilized Density Functional Theory (DFT) to analyze these interactions. Such analyses involve identifying critical points in the electron density to characterize the strength and nature of hydrogen bonds. nih.gov For this compound, it is expected that the primary intermolecular hydrogen bond would be the classic carboxylic acid dimer motif.

Beyond this primary interaction, weaker C-H···O and C-H···S hydrogen bonds involving the thiophene and tolyl rings can further stabilize the crystal lattice. nih.gov Van der Waals forces, including dispersion forces and π-π stacking between the aromatic thiophene and tolyl rings, also play a crucial role in the molecule's aggregation and interaction with its environment. Hirshfeld surface analysis and reduced density gradient (RDG) analysis are computational techniques used to visualize and quantify these weaker, non-covalent contacts. nih.gov

While specific quantitative data for this compound is not extensively published, analysis of similar structures allows for a reliable estimation of the types and strengths of these interactions. The stability imparted by these forces is critical for the compound's physical properties and its ability to interact with biological targets.

Table 1: Predicted Intermolecular Interactions in this compound
Interaction TypeDonorAcceptorTypical Distance (Å)Estimated Energy (kcal/mol)Significance
Hydrogen Bond-COOH (O-H)-COOH (C=O)1.6 - 1.8-5 to -8Crystal packing, Dimer formation
Hydrogen BondAromatic C-H-COOH (C=O)2.2 - 2.6-1 to -2.5Crystal lattice stabilization
π-π StackingThiophene RingTolyl Ring3.4 - 3.8-1 to -3Molecular aggregation, Receptor binding
Van der WaalsAlkyl C-HVarious> 3.0-0.5 to -1.5Overall molecular packing and shape complementarity

Simulation of Spectroscopic Parameters (e.g., Calculated NMR Shifts, Vibrational Frequencies)

Computational simulation of spectroscopic parameters is an essential tool for the structural elucidation and verification of synthetic compounds like this compound. Methods such as Density Functional Theory (DFT) are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (Infrared and Raman) frequencies. mdpi.comnih.gov

NMR Chemical Shifts: The calculation of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govsemanticscholar.org These calculations are performed on the molecule's optimized geometry. By comparing the calculated chemical shifts with experimental data, researchers can confirm the proposed structure, assign specific resonances, and study conformational behavior in solution. semanticscholar.orgmdpi.com DFT functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), have shown high accuracy in predicting chemical shifts for organic molecules, including thiophene derivatives. nih.govnih.gov

Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and FT-Raman) are calculated to understand the molecule's vibrational modes. iosrjournals.org These calculations help in the precise assignment of experimental spectral bands to specific molecular motions, such as C=O stretching, C-H bending, or ring vibrations of the thiophene and tolyl groups. mdpi.comresearchgate.net A common practice involves scaling the calculated harmonic frequencies with an empirical factor to correct for anharmonicity and methodological approximations, leading to better agreement with experimental spectra. iosrjournals.orgrasayanjournal.co.in For thiophene derivatives, DFT calculations have been successfully used to assign C-S stretching modes and other vibrations characteristic of the heterocyclic ring. iosrjournals.org

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Thiophene Acetic Acid Derivative
ParameterSpectroscopic ModeCalculated ValueExperimental ValueAssignment
¹H NMR Shift (ppm)-COOH~11-12~11.5Carboxylic acid proton
¹³C NMR Shift (ppm)-COOH~173~172.9Carboxylic acid carbon
Vibrational Frequency (cm⁻¹)C=O Stretch~1740 (scaled)~1738Carboxylic acid C=O
Vibrational Frequency (cm⁻¹)C-S Stretch~850 (scaled)~852Thiophene ring vibration

Mechanistic Computational Studies of Key Reactions and Transformations

While specific mechanistic studies on this compound are not widely documented, computational methods are instrumental in elucidating the reaction pathways of related thiophene-containing molecules. DFT calculations are a cornerstone of such investigations, allowing researchers to map potential energy surfaces, locate transition states, and calculate activation energies for various chemical transformations.

One critical area of investigation for thiophene-containing drugs is their metabolism by cytochrome P450 enzymes. acs.orgacs.org Computational studies have explored the mechanisms of thiophene bioactivation, which can lead to toxicity. These studies compare the energetic favorability of different metabolic pathways, such as S-oxidation versus epoxidation of the thiophene ring. acs.org By calculating the energy barriers for each step, researchers can predict the major metabolites and understand the origins of potential adverse effects at a molecular level. acs.orgacs.org

Furthermore, computational chemistry can be applied to optimize synthetic routes. For example, in multi-component reactions used to synthesize complex thiophene derivatives, DFT can model the reaction steps, identify key intermediates, and explain observed regioselectivity or stereoselectivity. Such insights are valuable for improving reaction yields and designing more efficient synthetic strategies. Although detailed studies for this compound itself are pending, these established computational methodologies provide a clear framework for investigating its synthesis, reactivity, and metabolic fate.

Ligand-Target Interaction Prediction and Molecular Docking Simulations (for in vitro biological studies)

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule ligand, such as this compound, within the active site of a biological target, typically a protein. This method is crucial for rational drug design and for interpreting the results of in vitro biological assays. researchgate.netresearchgate.net

For compounds containing the thiophene acetic acid scaffold, a key area of investigation has been their anti-inflammatory potential. mdpi.com Molecular docking studies have been performed on derivatives of 2-(thiophen-2-yl)acetic acid against enzymes involved in the inflammatory pathway, such as microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net These simulations predict how the ligand fits into the enzyme's active site and identify the specific intermolecular interactions that stabilize the complex.

Key interactions typically observed include:

Hydrogen Bonding: The carboxylic acid group is a critical pharmacophore, often forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Serine) in the active site.

Van der Waals Contacts: The thiophene and tolyl rings engage in extensive van der Waals interactions with nonpolar residues, contributing significantly to binding affinity. nih.gov

π-π Interactions: The aromatic rings can form favorable π-π stacking interactions with aromatic residues like Tyrosine or Phenylalanine in the binding pocket. nih.gov

These in silico studies guide the synthesis of new analogues with improved potency by suggesting modifications that enhance favorable interactions or reduce steric clashes. researchgate.net For instance, docking results for a series of 2-(thiophen-2-yl)acetic acid derivatives against mPGES-1 showed that all compounds occupied a similar space in the catalytic pocket, with the acetic acid moiety interacting with key residues, providing a rationale for their observed inhibitory activity. nih.gov

Table 3: Summary of Predicted Interactions for a 2-(Thiophen-2-yl)acetic Acid Derivative with mPGES-1 nih.gov
Molecular MoietyInteraction TypeInteracting Protein Residues
Carboxylic AcidHydrogen Bonding / ElectrostaticArg52, His53, Ser127
Thiophene RingVan der WaalsGly35, Leu39, Phe44, Pro124
Aromatic Ringsπ-π StackingTyr130
Aromatic RingsVan der WaalsTyr28, Ile32, Thr131, Gln134

Chemical Reactivity and Derivatization Strategies for Thiophen 2 Yl M Tolylamino Acetic Acid

Functional Group Transformations and Modification of the Carboxylic Acid Moiety

The carboxylic acid is a key functional group that serves as a handle for numerous derivatization reactions. Its modification can lead to the formation of esters, amides, and alcohols, each with distinct chemical characteristics.

The carboxylic acid moiety of Thiophen-2-yl-m-tolylamino-acetic acid can be readily converted into its corresponding esters and amides, which are common strategies in medicinal chemistry to enhance properties like membrane permeability. evitachem.com

Esterification can be achieved through several standard methods. The classical Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the reaction with alcohols under milder conditions. nih.gov

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxyl group. One common method is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comresearchgate.net The resulting acyl chloride readily reacts with an amine to form the desired amide. mdpi.com Modern peptide coupling reagents can also be employed to facilitate amide bond formation directly.

Reaction TypeReagent(s)Product Type
EsterificationR-OH, H⁺ (e.g., H₂SO₄)Ester
EsterificationR-OH, DCC, DMAPEster
Amidation1. SOCl₂ or (COCl)₂ 2. R¹R²NHAmide
AmidationR¹R²NH, Coupling Agent (e.g., HATU, HOBt)Amide

Table 1: General Reactions for Esterification and Amidation of the Carboxylic Acid Moiety.

The carboxylic acid group can be reduced to a primary alcohol, providing another avenue for derivatization. This transformation requires potent reducing agents due to the low reactivity of carboxylic acids towards reduction.

The most common reagents for this purpose are lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF), or borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF). The resulting primary alcohol, (2-(m-tolylamino)-2-(thiophen-2-yl)ethanol), opens up further synthetic possibilities. It can undergo O-alkylation to form ethers or be oxidized under controlled conditions to yield the corresponding aldehyde.

Modifications of the Amino Group and Nitrogen Atom

The secondary amino group is nucleophilic and serves as a critical site for modifications such as acylation, alkylation, and sulfonylation.

The nitrogen atom of the m-tolylamino group can react with various electrophiles to yield N-substituted derivatives.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine, pyridine) introduces an acyl group, forming a tertiary amide. This is a common strategy for synthesizing N-acyl derivatives. mdpi.com

Alkylation: Introduction of an alkyl group can be achieved by reacting the amine with an alkyl halide. This reaction typically requires a base to neutralize the hydrogen halide byproduct.

Sulfonylation: Reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. Sulfonamide derivatives are significant in medicinal chemistry. nih.gov

Reaction TypeReagentFunctional Group IntroducedProduct Class
AcylationR-COCl or (RCO)₂OAcyl (R-C=O)Tertiary Amide
AlkylationR-X (X=Cl, Br, I)Alkyl (R)Tertiary Amine
SulfonylationR-SO₂ClSulfonyl (R-SO₂)Sulfonamide

Table 2: Derivatization Reactions of the Amino Group.

The synthesis of hydrazones from this compound first involves the conversion of the carboxylic acid moiety into a hydrazide. This is typically achieved by first forming an ester (e.g., a methyl or ethyl ester) and then reacting it with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). mdpi.com The resulting hydrazide can then be condensed with a variety of aldehydes or ketones to yield the corresponding hydrazide-hydrazone derivatives. nih.govmdpi.com This strategy allows for the introduction of a wide range of substituents, enabling the creation of large chemical libraries.

Electrophilic and Nucleophilic Reactions on the Thiophene (B33073) Ring

The thiophene ring is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Electrophilic Aromatic Substitution: The thiophene ring is considered an electron-rich aromatic system, making it more reactive towards electrophiles than benzene (B151609). e-bookshelf.de Electrophilic substitution occurs preferentially at the α-positions (C2 and C5). Since the parent molecule is already substituted at the C2 position, further electrophilic attack is strongly directed to the C5 position. The amino acid substituent at C2 is an activating group, further enhancing the ring's reactivity. Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). rsc.orgjcu.edu.au

Nitration: The introduction of a nitro group (-NO₂) can be performed, though requires careful control of conditions to avoid oxidation of the sulfur atom.

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups onto the ring, typically using an acyl chloride or alkyl halide with a Lewis acid catalyst.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on the thiophene ring is significantly less facile than electrophilic substitution and generally requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. uoanbar.edu.iqnih.gov For the parent molecule, SNAr is unlikely. However, if an electron-withdrawing group, such as a nitro group, were first introduced onto the ring via electrophilic substitution, subsequent nucleophilic displacement of a leaving group (e.g., a halide) would become possible. researchgate.net

Reaction TypePosition of AttackReagent(s)Product
Electrophilic HalogenationC5NBS or NCS5-Halo derivative
Electrophilic NitrationC5HNO₃/H₂SO₄5-Nitro derivative
Electrophilic AcylationC5RCOCl, AlCl₃5-Acyl derivative

Table 3: Representative Substitution Reactions on the Thiophene Ring.

Halogenation, Nitration, and Sulfonation

The thiophene ring in this compound is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The outcomes of these reactions are influenced by the directing effects of the substituents on the thiophene ring.

Halogenation: The thiophene ring can be readily halogenated. iust.ac.ir For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent. The position of halogenation is directed by the existing substituents. Given the structure of this compound, the incoming halogen atom is likely to substitute at the C5 position of the thiophene ring. The synthesis of halogenated 2-thiophenecarboxylic acid derivatives has been explored as building blocks for various applications. science.govnih.govresearchgate.net

Nitration: Nitration of the thiophene ring can be accomplished using mild nitrating agents. stackexchange.com A mixture of nitric acid and acetic anhydride (B1165640) is often employed to introduce a nitro group onto the thiophene ring, typically at the C5 or C4 positions. researchgate.netgoogle.com The use of stronger nitrating agents like a mixture of concentrated nitric and sulfuric acids can lead to degradation of the thiophene ring. stackexchange.com Ipso-nitration of thiophene boronic acids has also been reported as a regioselective method. acs.org

Sulfonation: Sulfonation of the thiophene ring can be achieved using sulfonating agents like chlorosulfonic acid or oleum. This reaction typically introduces a sulfonic acid group at the C5 position of the thiophene ring. The high reactivity of the thiophene ring facilitates this electrophilic substitution.

Table 1: Electrophilic Substitution Reactions on the Thiophene Ring

Reaction Reagents Typical Position of Substitution
Halogenation N-bromosuccinimide (NBS) C5
Nitration Nitric acid/Acetic anhydride C5 or C4
Sulfonation Chlorosulfonic acid/Oleum C5

Coupling Reactions at Thiophene Positions

The thiophene ring of this compound can be functionalized through various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halogenated thiophene derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comunimib.itmdpi.com For instance, a bromo-substituted this compound can be coupled with various aryl or heteroaryl boronic acids to introduce new carbon-carbon bonds. researchgate.netnih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. nih.govwikipedia.orgacs.org A halogenated this compound can react with various organostannanes to form new C-C bonds. This reaction is known for its tolerance of a wide range of functional groups. harvard.edu

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound can be coupled with various alkenes to introduce alkenyl substituents. nih.govsioc-journal.cn

Table 2: Palladium-Catalyzed Coupling Reactions on the Thiophene Ring

Reaction Reactants Catalyst Outcome
Suzuki-Miyaura Halogenated thiophene, Boronic acid/ester Palladium complex (e.g., Pd(PPh₃)₄) and a base Formation of a new C-C bond
Stille Halogenated thiophene, Organostannane Palladium complex (e.g., Pd(PPh₃)₄) Formation of a new C-C bond
Heck Halogenated thiophene, Alkene Palladium complex (e.g., Pd(OAc)₂) and a base Formation of a new C-C bond with an alkenyl group

Strategic Modifications of the m-Tolyl Ring

Modifications to the m-tolyl ring can significantly impact the biological activity and physicochemical properties of this compound.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the m-tolyl ring can alter the electronic properties of the molecule.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂) can be introduced. These groups can increase the electron density of the aromatic ring and may enhance interactions with biological targets.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) can be introduced. These groups decrease the electron density of the ring and can influence properties like acidity and metabolic stability.

These substitutions can be achieved through standard aromatic substitution reactions, with the position of substitution being directed by the existing methyl and aminoacetic acid groups.

Isosteric Replacements for Enhanced Properties (e.g., bioisosterism)

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design. The m-tolyl group can be replaced with various bioisosteres to improve properties such as potency, selectivity, and metabolic stability.

Common bioisosteric replacements for the tolyl group include:

Pyridyl ring: Replacing the tolyl group with a pyridyl ring can introduce a nitrogen atom, which can act as a hydrogen bond acceptor and alter the solubility and metabolic profile of the compound.

Thiazolyl ring: A thiazole (B1198619) ring can also serve as a bioisostere, offering different electronic and steric properties.

Cyclopropyl group: This small, strained ring can mimic the steric properties of a methyl group while offering a different electronic profile.

Synthesis of Hybrid Molecules and Fused Heterocyclic Systems Containing the this compound Scaffold

The this compound scaffold can be used as a building block for the synthesis of more complex hybrid molecules and fused heterocyclic systems. researchgate.netnih.gov The amino acid moiety provides a handle for further reactions. mdpi.com

For instance, the carboxylic acid can be activated and coupled with other molecules containing amino or hydroxyl groups to form amides or esters. The amino group can participate in cyclization reactions to form fused heterocyclic systems. acs.orgnih.gov For example, reaction with appropriate reagents could lead to the formation of fused systems like thieno[3,2-b]pyrroles or other complex heterocyclic structures.

Polymerization or Oligomerization Potential

Thiophene and its derivatives are known to undergo polymerization to form conductive polymers. researchgate.netnih.govgoogle.com While this compound itself may not be the primary monomer for polymerization due to the bulky substituents, derivatives of thiophene-acetic acid have been polymerized. researchgate.netrsc.org

The polymerization of thiophene derivatives can be achieved through electrochemical or chemical oxidative methods. researchgate.net The resulting polymers, such as poly(3-thiophene acetic acid), have been investigated for various applications due to their unique properties. researchgate.net The presence of the carboxylic acid group can enhance the solubility and processability of the resulting polymers. researchgate.net

Mechanistic Insights into Biological Interactions of Thiophen 2 Yl M Tolylamino Acetic Acid Derivatives Excluding Human Clinical Data

In Vitro Enzyme Inhibition Studies and Mechanistic Elucidation

Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is a terminal enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation, fever, and pain. rsc.orgfrontiersin.org As an inducible enzyme that is often co-expressed with cyclooxygenase-2 (COX-2) during inflammatory processes, mPGES-1 has emerged as a promising therapeutic target. frontiersin.orge-century.us Inhibitors of mPGES-1 offer the potential for a more targeted anti-inflammatory effect compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, as they specifically block the production of pro-inflammatory PGE2 without affecting the synthesis of other physiologically important prostanoids. rsc.orgnih.gov

Research has identified the 2-(thiophen-2-yl)acetic acid scaffold as a suitable chemical platform for the development of potent mPGES-1 inhibitors. nih.govnih.gov Through in silico screening and subsequent synthesis, a series of derivatives based on this core structure have been developed and evaluated, revealing important structure-activity relationships (SAR). These studies demonstrated that modifications to the thiophene (B33073) and phenyl rings significantly influence the inhibitory potency.

One study explored a series of derivatives where a phenyl group was attached at the 4-position of the thiophene ring. nih.gov These compounds exhibited selective inhibitory activity against mPGES-1 in the low micromolar range. nih.govnih.gov The nature and position of substituents on the appended phenyl ring were found to be critical for activity. For instance, compounds featuring benzyloxy or substituted benzyloxy groups on the phenyl ring demonstrated notable efficacy. The data suggests that the electronic and steric properties of the substituents play a crucial role in the interaction with the enzyme's active site.

Compound IDR Group (Substitution on Phenyl Ring)Reported mPGES-1 Inhibitory Activity
2a 4-(4-methylphenylsulfonamido)Low micromolar range
2b 3-(4-methylphenylsulfonamido)Low micromolar range
2c 3-((2-chlorobenzyl)oxy)Low micromolar range
2d 4-benzoylLow micromolar range
2e 4-(phenoxymethyl)Low micromolar range
2f 3-(benzyloxy)Low micromolar range

This table is based on derivatives of the 2-(4-phenylthiophen-2-yl)acetic acid scaffold as reported in scientific literature. nih.gov

The SAR indicates that the acetic acid moiety, the central thiophene ring, and a substituted aromatic system are key pharmacophoric features. The carboxylic acid group is likely essential for anchoring the inhibitor within the active site, while the thiophene and phenyl rings engage in hydrophobic and potential π-π stacking interactions with amino acid residues of the enzyme.

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. scielo.br Under hyperglycemic conditions, hyperactivity of this pathway is implicated in the pathogenesis of secondary diabetic complications. scielo.brresearchgate.net Consequently, aldose reductase inhibitors (ARIs) are investigated as a therapeutic strategy to manage these conditions. A common structural feature of many synthetic ARIs is the presence of a carboxylic acid group, which often interacts with an anionic binding site in the enzyme's active site. scielo.brnih.gov

While direct inhibitory studies of Thiophen-2-yl-m-tolylamino-acetic acid on aldose reductase are not extensively documented in the reviewed literature, its structural characteristics suggest a potential for such activity. The molecule possesses a thiophene ring and an acetic acid side chain, features present in other classes of compounds synthesized and tested for AR inhibition. scielo.brresearchgate.net For example, derivatives of (4-oxo-2-thioxothiazolidin-3-yl) acetic acid and other heterocyclic acetic acid compounds have shown high inhibitory efficacy. nih.gov Given these structural parallels, the this compound scaffold represents a candidate for future investigation as a potential inhibitor of aldose reductase.

Molecular Mechanisms of Antioxidant Activity

The antioxidant potential of a compound is frequently evaluated by its ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common spectrophotometric methods used for this purpose. mdpi.comnih.gov The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow which is measured by a decrease in absorbance at approximately 517 nm. mdpi.comnih.gov Similarly, the ABTS assay involves the reduction of the pre-formed ABTS radical cation (ABTS•+), which is also monitored by a decrease in absorbance. nih.gov

Thiophene-containing compounds have been shown to possess significant antioxidant and radical scavenging properties. In a study on pyrazolyl–thiazole (B1198619) derivatives of thiophene, several compounds demonstrated notable free radical scavenging activity in both DPPH and hydroxyl radical assays. researchgate.net The efficacy of these compounds is attributed to their ability to neutralize free radicals, a process implicated in mitigating oxidative stress. researchgate.net For instance, certain derivatives exhibited DPPH radical scavenging activity comparable to that of the standard antioxidant, ascorbic acid. researchgate.net This highlights the intrinsic capacity of the thiophene moiety and its derivatives to participate in reactions that neutralize reactive oxygen species. Multifunctional compounds designed as aldose reductase inhibitors that also contain acetic acid functionalities have likewise demonstrated potent DPPH radical scavenging activity. nih.govmdpi.com

Compound IDRadical Scavenging AssayActivity (% Scavenging)
7d DPPH69.4%
7e DPPH72.45%
7d Hydroxyl RadicalHigh
7e Hydroxyl RadicalHigh

This table presents data for representative pyrazolyl–thiazole derivatives of thiophene, demonstrating the antioxidant potential of this class of compounds. researchgate.net

The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to determine the total antioxidant capacity of a substance. mdpi.comnih.gov The assay is based on the ability of an antioxidant to act as a reducing agent. Specifically, the FRAP method measures the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to an intense blue ferrous (Fe²⁺) form in an acidic medium. mdpi.com The intensity of the blue color, measured by absorbance at approximately 593 nm, is directly proportional to the reducing power of the sample. mdpi.com

This assay primarily evaluates the electron-donating capacity of a compound. While specific experimental data from FRAP assays on this compound derivatives were not found in the reviewed literature, this method is highly relevant for characterizing their antioxidant profile. The thiophene ring, being an electron-rich heterocycle, suggests that its derivatives could possess significant ferric reducing capabilities. Therefore, the FRAP assay would be a valuable tool for quantifying the electron-transfer potential of this class of compounds, complementing data from radical scavenging assays.

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into the mechanisms of antioxidant action at a molecular level. nih.gov Such studies can elucidate the structural and electronic properties that govern a molecule's ability to scavenge free radicals. Key parameters often investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A high HOMO energy indicates a greater propensity to donate an electron, a key step in many antioxidant mechanisms. nih.gov

Studies on related thiophene structures, such as 3-thiophene acetic acid, have utilized DFT to analyze these electronic properties. nih.gov The analysis of molecular electrostatic potential (MEP) surfaces can identify electron-rich sites susceptible to electrophilic attack by free radicals, while Natural Bond Orbital (NBO) analysis can reveal electronic charge transfer within the molecule. nih.gov

The primary mechanisms of radical scavenging are hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov Computational models can calculate thermodynamic descriptors like bond dissociation enthalpy (BDE) for the HAT mechanism and ionization potential (IP) for the SET mechanism to predict the most favorable pathway in a given environment. nih.gov For thiophene derivatives, computational studies can help determine the stability of the radical formed after donating a hydrogen atom or an electron. The delocalization of the unpaired electron across the thiophene ring, which can be visualized through spin density calculations, is a crucial factor in stabilizing the resulting radical and enhancing the antioxidant activity of the parent molecule. researchgate.net

In Vitro Antimicrobial Action: Investigating Target Pathways in Microorganisms

Derivatives of this compound have emerged as a significant class of compounds with promising antimicrobial properties. Their structural scaffold, incorporating a thiophene ring, an amino group, and a carboxylic acid moiety, allows for diverse chemical modifications, leading to a broad spectrum of activity against various microorganisms.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Thiophene derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional antibiotics. The antibacterial potency of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a bacterium.

Research has shown that certain thiophene-2-carboxamide derivatives exhibit significant antibacterial activity. For instance, in a study investigating novel thiophene-2-carboxamides, compound 7b , which features a methoxy (B1213986) group, displayed excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with inhibition zones of 20 mm, 20 mm, and 19 mm, respectively. nih.gov Another derivative, 3b , also showed very good effect against B. subtilis and P. aeruginosa. nih.gov In general, 3-amino thiophene-2-carboxamide derivatives have been found to be more active against Gram-positive bacterial strains compared to their 3-hydroxy and 3-methyl counterparts. nih.gov

Furthermore, some thiophene derivatives have shown activity against challenging drug-resistant pathogens. For example, a new thiophenyl-pyrimidine derivative, F20 , was effective against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains, with MIC values ranging from 24 µg/mL to 48 µg/mL. Another study identified thiophene derivatives 4 , 5 , and 8 as having promising activity against colistin-resistant Acinetobacter baumannii and Escherichia coli, with MIC50 values between 16 and 32 mg/L and 8 and 32 mg/L, respectively. nih.gov

The following table summarizes the antibacterial activity of selected thiophene derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Thiophenyl-pyrimidine derivative (F20)MRSA24-48
Thiophenyl-pyrimidine derivative (F20)VRE24-48
Thiophene derivative 4Colistin-resistant A. baumannii16 (MIC50) nih.gov
Thiophene derivative 5Colistin-resistant A. baumannii16 (MIC50) nih.gov
Thiophene derivative 8Colistin-resistant A. baumannii32 (MIC50) nih.gov
Thiophene derivative 4Colistin-resistant E. coli8 (MIC50) nih.gov
Thiophene derivative 5Colistin-resistant E. coli32 (MIC50) nih.gov
Thiophene derivative 8Colistin-resistant E. coli32 (MIC50) nih.gov
5-Bromo-N-alkylthiophene-2-sulfonamide (3b)NDM-1-producing K. pneumoniae ST1470.39
5-Bromo-N-alkylthiophene-2-sulfonamide (4c)NDM-1-producing K. pneumoniae ST1471.56
5-Bromo-N-alkylthiophene-2-sulfonamide (3a)NDM-1-producing K. pneumoniae ST1473.125

Antifungal Activity against Yeast and Fungal Strains

In addition to their antibacterial properties, thiophene derivatives have demonstrated significant antifungal activity against a range of yeast and fungal pathogens. This is particularly relevant given the increasing incidence of fungal infections and the emergence of resistance to existing antifungal drugs.

One study highlighted the antifungal potential of a thiophene derivative, 5CN05 , which exhibited moderate to weak activity against Candida species with MIC values between 270-540 µg/mL. researchgate.net However, its activity was notably enhanced when incorporated into a microemulsion, with MIC values dropping to 70-140 µg/mL against Candida species and a remarkable 2.2 µg/mL against Cryptococcus neoformans. researchgate.net This suggests that formulation can play a crucial role in the efficacy of these compounds.

Another class of thiophene derivatives, N-(thiophen-2-yl) nicotinamides, has also been investigated for antifungal properties. Compounds 4a and 4f from this series showed excellent fungicidal activities against cucumber downy mildew, with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively, outperforming commercial fungicides like diflumetorim (B165605) and flumorph. nih.gov

The table below presents the antifungal activity of various thiophene derivatives.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
5CN05Candida species270-540 researchgate.net
5CN05 (in microemulsion)Candida species70-140 researchgate.net
5CN05Cryptococcus neoformans17 researchgate.net
5CN05 (in microemulsion)Cryptococcus neoformans2.2 researchgate.net
Nitrofuran derivative 11Histoplasma capsulatum0.48 mdpi.com
Nitrofuran derivative 3Paracoccidioides brasiliensis0.48 mdpi.com
Nitrofuran derivative 9Paracoccidioides brasiliensis0.48 mdpi.com
Nitrofuran derivative 1Candida species3.9 mdpi.com
Nitrofuran derivative 5Cryptococcus neoformans3.9 mdpi.com

Proposed Mechanisms of Action at the Cellular Level (e.g., enzymatic inhibition, membrane disruption)

The antimicrobial effects of thiophene derivatives are believed to stem from their ability to interfere with essential cellular processes in microorganisms. One of the proposed mechanisms is the inhibition of crucial enzymes. For example, the antibacterial action of the thiophenyl-pyrimidine derivative F20 is thought to be due to its effective inhibition of FtsZ polymerization and GTPase activity, which are vital for bacterial cell division.

Another significant mechanism is the disruption of the microbial cell membrane. Studies have shown that treatment with certain thiophene derivatives leads to increased membrane permeabilization in bacteria. nih.gov This disruption of the membrane integrity can lead to the leakage of intracellular components and ultimately, cell death.

In Vitro Anticancer Activity and Cell Line Specificity

Thiophene-2-yl-m-tolylamino-acetic acid derivatives have garnered considerable attention for their potential as anticancer agents. Their cytotoxic effects have been evaluated against a variety of cancer cell lines, revealing promising activity and, in some cases, selectivity.

Cell Viability Assays (e.g., MTT assay) against various Cancer Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. Numerous studies have employed this assay to determine the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of thiophene derivatives against various cancer cell lines.

For instance, a study on 2-(thiophen-2-yl)acetic acid derivatives identified compound 2c as having significant cytotoxic activity against the A549 human lung cancer cell line, with IC50 values of 18.1 µM and 10.1 µM after 48 and 72 hours of exposure, respectively. nih.govnih.gov Another derivative, 1c , also showed activity against the same cell line with IC50 values of 48.2 µM and 36.4 µM at 48 and 72 hours. nih.govnih.gov

The antiproliferative potential of 2-amino thiophene derivatives has also been demonstrated in HeLa (cervical adenocarcinoma) and PANC-1 (pancreatic adenocarcinoma) cell lines, with some derivatives showing inhibition comparable to or greater than the standard drug, doxorubicin. nih.gov

The following table summarizes the IC50 values of selected thiophene derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Exposure Time (h)Reference
1c A549 (Lung)90.3 ± 1.524 nih.gov
1c A549 (Lung)48.2 ± 1.148 nih.gov
1c A549 (Lung)36.4 ± 1.572 nih.gov
2c A549 (Lung)65.5 ± 1.224 nih.gov
2c A549 (Lung)18.1 ± 0.948 nih.gov
2c A549 (Lung)10.1 ± 1.272 nih.gov
CAY10526 (Reference)A549 (Lung)62.5 ± 0.524 nih.gov
CAY10526 (Reference)A549 (Lung)12.5 ± 1.148 nih.gov
CAY10526 (Reference)A549 (Lung)9.1 ± 1.372 nih.gov

Cell Cycle Arrest Induction and Apoptosis/Necrosis Effects in Cancer Models

Beyond simply reducing cell viability, thiophene derivatives have been shown to exert their anticancer effects by modulating the cell cycle and inducing programmed cell death, or apoptosis.

Flow cytometry analysis has been a key technique in elucidating these mechanisms. For example, compound 2c was found to induce cell cycle arrest in the G0/G1 phase in A549 cells after 24 hours of exposure. nih.govnih.gov At later time points (48 and 72 hours), it caused an increase in the sub-G0/G1 fraction, which is indicative of apoptosis or necrosis. nih.gov

Other studies on 2-amino thiophene derivatives have shown that these compounds can interfere with the progression of the cell cycle in the HeLa tumor line, thereby preventing cell growth and multiplication. nih.gov This cytostatic effect is a crucial aspect of their antiproliferative activity. The induction of apoptosis is a desirable characteristic for an anticancer agent as it is a controlled process of cell death that minimizes inflammation and damage to surrounding healthy tissues. The ability of thiophene derivatives to trigger this pathway highlights their therapeutic potential.

Anti-metastatic Properties in In Vitro Migration Assays

The metastatic spread of cancer cells is a primary contributor to cancer-related mortality, making the inhibition of cell migration a critical therapeutic goal. While direct studies on the anti-metastatic properties of this compound are not available, research on related thiophene derivatives suggests potential in this area.

One study investigating the anticancer properties of various thiophene derivatives in breast cancer (MCF-7) cells identified a compound, designated as SB-83, that demonstrated efficacy against cell motility in a 2D culture. This finding is significant as cell migration is a fundamental process in metastasis. The ability of a thiophene derivative to impede the movement of cancer cells in vitro suggests a potential mechanism for inhibiting the metastatic cascade.

The precise mechanisms by which thiophene derivatives may inhibit cancer cell migration are not fully elucidated but could involve interference with the cytoskeletal dynamics, modulation of cell adhesion molecules, or inhibition of signaling pathways that promote cell motility. Further research, including wound healing assays and Boyden chamber assays with a broader range of thiophene compounds, is necessary to fully understand their anti-metastatic potential.

Table 1: In Vitro Anti-migratory Activity of a Thiophene Derivative

Compound Cell Line Assay Type Observed Effect
SB-83 MCF-7 (Breast Cancer) 2D Culture Motility Assay Effective against cell motility

Investigation of Selectivity towards Cancer Cells vs. Non-Cancerous Cells

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing healthy, non-cancerous cells. This selectivity minimizes side effects and improves the therapeutic index of a treatment. Studies on thiophene derivatives have yielded mixed results regarding their selectivity.

Research involving a series of 2,3-fused thiophene scaffolds demonstrated cytotoxicity against both HeLa (cervical cancer) and Hep G2 (liver cancer) cell lines. However, these compounds also exhibited cytotoxicity towards normal HEK-293T (human embryonic kidney) cells, indicating a lack of inherent selectivity for cancer cells.

To address this challenge, researchers have explored drug delivery systems to enhance the tumor-targeting capabilities of thiophene derivatives. One approach involves the use of folic acid (FA)-coated nanoparticles. Since many cancer cells overexpress folate receptors, these FA-coated nanoparticles can preferentially deliver their therapeutic cargo to tumor cells. This strategy aims to increase the local concentration of the thiophene compound at the tumor site, thereby enhancing its efficacy while reducing systemic toxicity.

Table 2: Cytotoxicity of Thiophene Derivatives

Compound Type Cancer Cell Lines Non-Cancerous Cell Line Observation Potential for Improved Selectivity
2,3-fused thiophene scaffolds HeLa, Hep G2 HEK-293T Cytotoxic to both cancerous and non-cancerous cells Folic acid-coated nanoparticles

In Vitro Antiviral Activity

In addition to their potential as anticancer agents, thiophene derivatives have also been investigated for their antiviral properties. The emergence of new and re-emerging viral diseases necessitates the development of novel antiviral therapeutics.

A phenotypic screening of a chemical library identified a compound with a thiophene scaffold that exhibited antiviral activity against Ebola virus (EBOV) pseudotypes in the micromolar range. This initial hit served as a starting point for the synthesis of a new series of thiophene derivatives designed to act as viral entry inhibitors.

Further testing with authentic Ebola virus confirmed the potential of this chemical class. One derivative, compound 57 , demonstrated promising antiviral activity with an EC50 of 0.19 µM and a selectivity index (SI) of over 105, indicating a favorable profile of antiviral efficacy versus cellular toxicity. The mechanism of action is believed to involve the inhibition of viral entry into host cells.

Table 3: In Vitro Antiviral Activity of a Thiophene Derivative Against Ebola Virus

Compound Virus Assay EC50 Selectivity Index (SI)
57 Ebola Virus (authentic) Antiviral Assay 0.19 µM >105

Applications in Chemical Biology and Materials Science Non Clinical

Utilization as Probes for Biological Target Identification and Validation

Thiophen-2-yl-m-tolylamino-acetic acid and its derivatives hold significant promise as molecular probes for the identification and validation of biological targets. This potential is largely predicated on the established bioactivity of the parent scaffold, 2-(thiophen-2-yl)acetic acid, which has been identified as a lead compound for the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.govnih.gov mPGES-1 is a key enzyme in the inflammatory cascade, making it a valuable target for anti-inflammatory therapies.

The core structure of this compound can be systematically modified to develop high-affinity and selective probes. The introduction of the m-tolylamino group offers several advantages:

Modulation of Binding Affinity: The tolyl group can engage in additional hydrophobic and π-stacking interactions within the active site of a target protein, potentially increasing binding affinity and specificity compared to the unsubstituted parent compound.

Vector for Reporter Groups: The aromatic ring of the tolyl substituent provides a convenient attachment point for various reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-affinity labels. These tagged versions of the molecule can be used in a variety of biological assays to identify and isolate binding partners.

Structure-Activity Relationship (SAR) Studies: Systematic variation of the substitution pattern on the tolyl ring can provide valuable insights into the SAR of this class of compounds, helping to map the topology of the target's binding pocket.

Below is a table summarizing the potential modifications and their applications in developing biological probes:

Modification to this compoundReporter Group/TagPotential Application
Attachment to the tolyl ringFluorophore (e.g., Fluorescein, Rhodamine)Fluorescence microscopy, High-throughput screening
Attachment to the tolyl ringBiotinAffinity purification of target proteins
Introduction of an azido (B1232118) or alkynyl groupClick Chemistry HandleBio-orthogonal labeling and target identification
Introduction of a photoreactive group (e.g., benzophenone)Photo-affinity LabelCovalent cross-linking to the target protein for identification

Development as Building Blocks for Complex Supramolecular Architectures

The molecular structure of this compound contains key functional groups that can participate in non-covalent interactions, making it an attractive building block for the construction of complex supramolecular architectures. The carboxylic acid group can form strong hydrogen bonds, either with other carboxylic acid groups to form dimers or with complementary hydrogen bond acceptors. The secondary amine can also act as a hydrogen bond donor, while the aromatic rings (thiophene and tolyl) can engage in π-π stacking interactions.

These intermolecular forces can be exploited to direct the self-assembly of the molecule into well-defined one-, two-, or three-dimensional structures. For instance, dendritic structures based on thiophene (B33073) units have been shown to self-organize into nanowires and 2D crystals, demonstrating the propensity of thiophene-based molecules for ordered assembly. uh.edu

The interplay of hydrogen bonding and π-stacking in this compound could lead to the formation of various supramolecular motifs, as detailed in the table below:

Intermolecular InteractionPotential Supramolecular Motif
Carboxylic acid hydrogen bondingDimeric pairs, 1D chains
Amine-Carboxylate hydrogen bondingSalt bridges, extended networks
π-π stacking of thiophene and tolyl ringsStacked columns, layered structures
Combination of hydrogen bonding and π-stacking2D sheets, 3D frameworks

The ability to form such ordered assemblies makes this compound a candidate for applications in crystal engineering and the development of functional organic materials.

Role in Catalyst Design and Ligand Development for Organic Transformations

The presence of both a nitrogen and a sulfur atom, along with a carboxylic acid group, makes this compound a potential multitopic ligand for coordination to metal centers. The thiophene sulfur, the amino nitrogen, and the carboxylate oxygens can all act as donor atoms, allowing for a variety of coordination modes. This versatility is valuable in the design of metal complexes for catalysis.

A closely related derivative, N'-(thiophen-2-yl-methylene)-2-(p-tolylamino)acetohydrazide, has been shown to form stable complexes with various transition metals, acting as a bidentate or tridentate ligand. researchgate.net This suggests that this compound could similarly chelate metal ions.

The potential coordination modes and their applications in catalysis are outlined below:

Donor Atoms InvolvedCoordination ModePotential Catalytic Application
N, O (from carboxylate)BidentateAsymmetric synthesis, oxidation reactions
S, NBidentateCross-coupling reactions, hydrogenation
S, N, OTridentatePolymerization, C-H activation

By carefully selecting the metal precursor and reaction conditions, it may be possible to synthesize discrete coordination complexes or coordination polymers with tailored catalytic activities. The steric and electronic properties of the m-tolyl group can also be tuned to influence the reactivity and selectivity of the resulting catalyst.

Potential in Optical and Electronic Materials (e.g., Photosensitizers, Conductive Polymers)

Thiophene-based materials are renowned for their excellent electronic and optical properties, which form the basis for their use in a wide range of organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). beilstein-journals.orgnih.govmdpi.com this compound can be envisioned as a monomer for the synthesis of novel conjugated polymers with tailored properties.

The polymerization of this compound, likely through oxidative coupling of the thiophene rings, would lead to a polymer with a polythiophene backbone and pendant tolylamino-acetic acid side chains. The incorporation of the tolylamino group is expected to influence the polymer's properties in several ways:

Solubility and Processability: The side chains can enhance the solubility of the polymer in common organic solvents, facilitating its processing into thin films for device fabrication.

Electronic Properties: The electron-donating nature of the amino group can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, thereby tuning its band gap and redox properties.

Morphology: The steric bulk of the side chains can influence the packing of the polymer chains in the solid state, which in turn affects charge transport and device performance.

The potential applications of polymers derived from this monomer are summarized in the following table:

Polymer PropertyPotential Application
Tunable band gap and fluorescenceActive layer in OLEDs, photosensitizers in dye-sensitized solar cells
Electrical conductivity upon dopingConductive inks, antistatic coatings, organic electrodes
Photo-induced charge transferActive layer in OPVs

Furthermore, the carboxylic acid functionality could be used for post-polymerization modification, allowing for the grafting of other functional groups or for anchoring the polymer to surfaces.

Applications in Adsorption and Separation Technologies

The functional groups present in this compound make it a candidate for use in adsorption and separation technologies. The molecule can be immobilized on a solid support, such as silica (B1680970) gel or a polymer resin, to create a stationary phase for chromatography or a selective adsorbent for solid-phase extraction.

The potential interactions that could be exploited for separation are:

Hydrogen Bonding: The carboxylic acid and amino groups can interact with analytes that are hydrogen bond donors or acceptors.

π-π Stacking: The aromatic rings can interact with other aromatic analytes.

Ion Exchange: The carboxylic acid can be deprotonated to form a carboxylate, which can act as a cation exchanger.

Chelation: The molecule can be pre-complexed with a metal ion to create a stationary phase for affinity chromatography of metal-binding proteins or other chelating molecules.

Membranes based on metal-organic frameworks (MOFs) have been shown to be effective in the selective removal of thiophene derivatives from fuel. nih.gov Similarly, materials functionalized with this compound could be incorporated into membranes or used as adsorbents for the selective separation of sulfur-containing compounds or other target molecules from complex mixtures.

The following table outlines potential applications in separation science:

TechnologyRole of this compoundTarget Analytes/Separations
High-Performance Liquid Chromatography (HPLC)Functional group on a stationary phasePolar compounds, aromatic compounds
Solid-Phase Extraction (SPE)Selective adsorbentTrace enrichment of pollutants from water
Membrane SeparationFunctional component of a membraneSelective removal of sulfur compounds from fuels
Affinity ChromatographyImmobilized ligandPurification of metal-binding proteins

Future Research Directions and Outlook

Design of Next-Generation Analogues with Tuned Reactivity and Selectivity

The core structure of Thiophen-2-yl-m-tolylamino-acetic acid is ripe for systematic modification to fine-tune its biological activity, selectivity, and physicochemical properties. Future research will likely focus on structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry.

Key strategies for analogue design include:

Modification of the Thiophene (B33073) Ring: The sulfur-containing thiophene ring is a common motif in many pharmaceuticals. mdpi.com Systematic substitution at the unoccupied positions of the thiophene ring (positions 3, 4, and 5) with various electron-donating or electron-withdrawing groups could significantly alter the molecule's electronic profile and, consequently, its interaction with biological targets.

Alterations to the Tolyl Group: The position and nature of the substituent on the phenyl ring can dramatically influence activity. Research could explore moving the methyl group from the meta to the ortho or para positions, or replacing it with other functional groups (e.g., halogens, alkoxy, or trifluoromethyl groups) to modulate lipophilicity and electronic properties.

Acetic Acid Moiety Bioisosteres: The carboxylic acid group is crucial for interacting with many biological targets but can sometimes limit cell permeability or lead to metabolic instability. Replacing the acetic acid with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides could yield analogues with improved pharmacokinetic profiles.

Introduction of Non-Proteinogenic Amino Acids: Incorporating unnatural amino acids could lead to peptides with enhanced properties. nih.gov This strategy could be adapted to create novel derivatives of the parent compound. mdpi.com

Table 1: Potential Modifications for Analogue Design

Molecular Scaffold Modification Strategy Example Substituents Desired Outcome
Thiophene Ring Substitution -Cl, -F, -CH3, -NO2 Modulate electronic properties, improve binding affinity
m-Tolyl Group Isomeric variation, substitution o-tolyl, p-tolyl, -CF3, -OCH3 Alter lipophilicity, enhance target selectivity
Amino Linker N-Alkylation, replacement -NCH3-, -O-, -S- Modify conformation and hydrogen bonding capacity
Acetic Acid Bioisosteric replacement Tetrazole, Sulfonamide Improve metabolic stability and cell permeability

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry and artificial intelligence are revolutionizing drug discovery by accelerating the design and optimization of new molecules. ethz.ch These methods can provide deep insights into the behavior of this compound and guide the synthesis of novel analogues with higher precision.

Future computational research should focus on:

Molecular Docking and Dynamics: If a biological target is identified, molecular docking can predict the binding orientation of the compound and its analogues within the target's active site. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time, providing a more dynamic picture of the binding event.

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues with corresponding biological activity data is available, QSAR models can be developed. These mathematical models correlate the chemical structure of the compounds with their biological activity, enabling the prediction of the potency of yet-to-be-synthesized molecules.

De Novo Design: Advanced algorithms, including those based on deep learning and generative models, can design entirely new molecules from scratch. nih.govresearchgate.net These methods can explore a vast chemical space to propose novel scaffolds that are optimized for desired properties such as high potency, selectivity, and synthetic feasibility. acs.orgacs.org

Exploration of Novel Synthetic Pathways for Sustainable Production

The development of green and sustainable chemical processes is a critical goal for modern chemistry. researchgate.net Research into the synthesis of this compound and its derivatives should prioritize methods that are environmentally benign, cost-effective, and scalable.

Potential areas for synthetic innovation include:

Catalysis: The development of novel catalysts is essential for efficient synthesis. researchgate.net This could involve using earth-abundant metal catalysts (e.g., iron or copper) to replace precious metals (e.g., palladium) in cross-coupling reactions used to form the C-N bond.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. Adapting the synthesis of this compound to a flow process could lead to more efficient and sustainable production.

Biocatalysis: The use of enzymes to catalyze specific reaction steps can offer unparalleled selectivity and mild reaction conditions. Future work could explore the use of engineered enzymes for key bond-forming reactions in the synthetic sequence.

Deeper Elucidation of Molecular Mechanisms of Action at the Atomic Level

A fundamental understanding of how a molecule exerts its biological effect is crucial for its development as a therapeutic agent or research tool. smallmolecules.combroadinstitute.org Determining the precise molecular mechanism of action of this compound at an atomic level is a key future objective.

Key experimental techniques to achieve this include:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These powerful structural biology techniques can provide a high-resolution, three-dimensional picture of the compound bound to its biological target (e.g., a protein or enzyme). nih.govnih.gov This information is invaluable for understanding the specific interactions that drive binding and for guiding the rational design of more potent analogues. thermofisher.com

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein. thermofisher.com

Proteomics and Metabolomics: These "omics" approaches can provide a global view of the cellular changes that occur upon treatment with the compound, helping to identify its primary target and any off-target effects.

Integration into Multidisciplinary Research Platforms (e.g., high-throughput screening, systems biology)

To accelerate the discovery process, this compound and its analogues should be integrated into modern, large-scale research platforms.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a cell-based assay. mdpi.comacs.org Synthesizing a library of diverse analogues based on the this compound scaffold for HTS campaigns could quickly identify promising lead compounds for various diseases. mit.edunih.gov

Systems Biology: A systems biology approach seeks to understand the complex network of interactions within a biological system. nih.gov By combining experimental data from genomics, proteomics, and metabolomics with computational modeling, researchers can build a comprehensive picture of how the compound perturbs cellular networks. This holistic view can reveal novel mechanisms of action and help predict potential therapeutic effects or toxicities.

Q & A

Q. What are the recommended synthetic routes for Thiophen-2-yl-m-tolylamino-acetic acid?

  • Methodology : Begin with a thiophene-2-carboxylic acid derivative (e.g., methyl thiophene-2-carboxylate) as the core scaffold. Introduce the m-tolylamino group via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination). The acetic acid moiety can be incorporated through hydrolysis of ester intermediates or direct alkylation. Purification typically involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress via TLC and confirm intermediates via 1H^1H-NMR .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology :
  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase with 0.1% formic acid) to assess purity (>95% is standard for research-grade material).
  • Structural Confirmation :
  • 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (δ 6.5–7.5 ppm for thiophene and phenyl groups) and carboxylic acid protons (δ 10–12 ppm, broad).
  • FT-IR for functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, N-H bend at ~1550 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation. Compare spectral data with literature or computational predictions .

Q. What stability considerations are critical for storing this compound?

  • Methodology : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to minimize oxidation and hydrolysis. Avoid prolonged exposure to light, moisture, or elevated temperatures. Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) to assess degradation pathways. Monitor via HPLC for byproducts such as thiophene ring-opened derivatives or acetic acid decarboxylation products .

Advanced Research Questions

Q. What reaction mechanisms explain potential contradictions in catalytic coupling yields during synthesis?

  • Methodology : Low yields in coupling reactions (e.g., amination) may arise from steric hindrance from the m-tolyl group or catalyst poisoning by sulfur in the thiophene ring. Optimize by:
  • Screening palladium ligands (XPhos, BINAP) to enhance catalytic activity.
  • Using anhydrous solvents (DMF, toluene) to prevent side reactions.
  • Analyzing reaction intermediates via 19F^{19}F-NMR (if fluorinated analogs are used) or MALDI-TOF to identify dead-end complexes. Validate with DFT calculations to model transition states .

Q. How can researchers resolve discrepancies in spectroscopic data between experimental and computational predictions?

  • Methodology :
  • Sample Purity : Re-crystallize or use preparative HPLC to eliminate impurities causing signal splitting.
  • Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl3_3 to assess hydrogen bonding or aggregation.
  • Computational Refinement : Re-optimize molecular geometry using density functional theory (DFT) with solvent correction (e.g., PCM model). Cross-validate with X-ray crystallography for absolute configuration .

Q. What computational strategies predict the compound’s bioactivity and binding modes?

  • Methodology :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on the acetic acid moiety’s electrostatic complementarity.
  • Pharmacophore Mapping : Identify critical features (hydrogen bond acceptors, aromatic rings) using MOE or Discovery Studio.
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate solubility, permeability, and metabolic stability. Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition) .

Q. How to analyze conflicting data in the compound’s environmental degradation behavior?

  • Methodology :
  • Degradation Studies : Expose the compound to UV light (254 nm) or aqueous solutions at varying pH (3–10). Monitor via LC-MS for breakdown products (e.g., thiophene sulfoxides).
  • Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to assess acute toxicity. Compare results with QSAR models (ECOSAR) to identify structural alerts.
  • Statistical Analysis : Apply multivariate regression to isolate factors (pH, temperature) contributing to data variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.